molecular formula C7H7NO2S B3358627 5-Amino-2-sulfanylbenzoic acid CAS No. 81367-73-9

5-Amino-2-sulfanylbenzoic acid

Cat. No.: B3358627
CAS No.: 81367-73-9
M. Wt: 169.2 g/mol
InChI Key: LIOBIWXWSBUTTB-UHFFFAOYSA-N
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Description

5-Amino-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H7NO2S It is characterized by the presence of an amino group (-NH2) and a sulfanyl group (-SH) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-sulfanylbenzoic acid typically involves the introduction of the amino and sulfanyl groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is treated with ammonia or an amine to introduce the amino group. The sulfanyl group can be introduced via thiolation reactions using reagents like thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted derivatives that can be further utilized in different applications .

Scientific Research Applications

5-Amino-2-sulfanylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play crucial roles in its reactivity and biological activity. For example, the sulfanyl group can interact with metal ions and enzymes, affecting their function. The amino group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

  • 2-Amino-5-sulfanylbenzoic acid
  • 4-Amino-2-sulfanylbenzoic acid
  • 5-Amino-2-methylbenzenesulfonamide

Comparison: 5-Amino-2-sulfanylbenzoic acid is unique due to the specific positioning of the amino and sulfanyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the sulfanyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

5-amino-2-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOBIWXWSBUTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599401
Record name 5-Amino-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81367-73-9
Record name 5-Amino-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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